

Application Notes and Protocols for Cdk2-IN-23 (QR-6401)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-23, also identified in scientific literature as QR-6401 (compound 23), is a highly potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3][4][5][6]. CDK2 is a key regulator of the cell cycle, particularly the transition from G1 to S phase, and its dysregulation is implicated in the proliferation of various cancer types[7][8][9][10][11]. QR-6401 has demonstrated significant anti-tumor efficacy in preclinical models, particularly in cancers with high Cyclin E1 (CCNE1) expression, and represents a promising therapeutic agent for further investigation[1][3][4][5][6]. These application notes provide a comprehensive overview of the in vitro and in vivo applications of QR-6401, including detailed experimental protocols and quantitative data to guide researchers in its use.

Data Presentation In Vitro Potency and Selectivity

QR-6401 exhibits high potency against CDK2 and selectivity over other cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for QR-6401 against a panel of kinases.



Kinase Target	IC50 (nM)
CDK2/Cyclin E1	0.37
CDK9/Cyclin T1	10
CDK1/Cyclin A2	22
CDK6/Cyclin D3	34
CDK4/Cyclin D1	45
GSK3β	>1000
Data sourced from Yu et al., ACS Med Chem Lett. 2023[1][2].	

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated the oral bioavailability of QR-6401.

Species	Dose (mg/kg, PO)	AUC (h·ng/mL)	Bioavailability (%)
Rat (SD)	5	-	50
Mouse (BALB/c nude)	20	758	-
Mouse (BALB/c nude)	100	5587	-

Data reflects a superproportional increase in AUC with dose in mice,

suggesting potential

saturation of

clearance

mechanisms. Data

sourced from Yu et al.,

ACS Med Chem Lett.

2023[1].

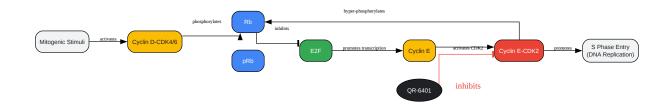


In Vivo Efficacy

QR-6401 has shown robust anti-tumor activity in a xenograft model of ovarian cancer.

Cancer Model	Treatment	Duration	Tumor Growth Inhibition (TGI) (%)
OVCAR3 (Ovarian)	50 mg/kg, twice daily, oral gavage	28 days	78
Data sourced from Yu et al., ACS Med Chem Lett. 2023[1][3][4][5].			

Signaling Pathway and Experimental Workflows CDK2 Signaling Pathway in Cell Cycle Progression

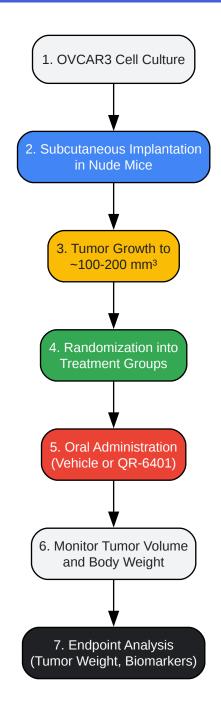


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Caption: Simplified CDK2 signaling pathway in G1/S cell cycle transition.

In Vivo Xenograft Study Workflow





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Caption: Workflow for an in vivo ovarian cancer xenograft study.

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of QR-6401 against CDK2/Cyclin E1 using a biochemical assay format, such as LanthaScreen® or ADP-Glo™.



Materials:

- Recombinant human CDK2/Cyclin E1 enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Substrate (e.g., a peptide substrate for CDK2)
- QR-6401 (**Cdk2-IN-23**)
- Detection reagents (e.g., LanthaScreen® Eu-anti-tag antibody and tracer, or ADP-Glo™ reagents)
- 384-well assay plates
- Plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of QR-6401 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Dilute the CDK2/Cyclin E1 enzyme and substrate in kinase buffer to the desired concentrations.
- Assay Reaction: a. Add the diluted QR-6401 or vehicle (DMSO) to the assay plate. b. Add
 the enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) at
 room temperature. c. Initiate the kinase reaction by adding the ATP and substrate solution to
 the wells.
- Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Detection: a. Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., LanthaScreen® antibody and tracer, or ADP-Glo™ reagent



followed by kinase detection reagent). b. Incubate for the recommended time to allow for signal development.

- Data Acquisition: Read the plate on a compatible plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of QR-6401 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Ovarian Cancer Xenograft Model

This protocol outlines the in vivo evaluation of QR-6401 in a subcutaneous OVCAR3 human ovarian cancer xenograft model.

Materials:

- OVCAR3 human ovarian cancer cells
- Female athymic nude mice (6-8 weeks old)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Matrigel
- QR-6401 (Cdk2-IN-23)
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
- Calipers
- Animal balance

Procedure:

 Cell Preparation: Culture OVCAR3 cells in standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.



- Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank
 of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers and calculating the tumor volume (Volume = 0.5 x length x width^2). When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
- Treatment: a. Prepare a formulation of QR-6401 in the vehicle at the desired concentration
 (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume). b. Administer QR-6401 or
 vehicle to the respective groups via oral gavage twice daily for the duration of the study (e.g.,
 28 days)[1].
- Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the general health and behavior of the animals daily.
- Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle group. c. For pharmacodynamic studies, tumors can be collected at specific time points after the final dose for biomarker analysis (e.g., Western blot for phosphorylated Rb)[1].

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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